

# Spectroscopic Profiling of 2-Ethyl-6-methylbenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethyl-6-methylbenzaldehyde

CAS No.: 106976-44-7

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## Molecular Architecture & Steric Dynamics

The defining feature of **2-Ethyl-6-methylbenzaldehyde** is the 2,6-disubstitution pattern.<sup>[2]</sup> Unlike unsubstituted benzaldehyde, where the carbonyl group lies coplanar with the aromatic ring to maximize

$\pi$ -conjugation, the steric bulk of the ortho-methyl and ortho-ethyl groups forces the carbonyl moiety to rotate out of the aromatic plane.<sup>[2]</sup>

- **Electronic Consequence:** Reduced orbital overlap between the carbonyl  $\pi$ -system and the benzene ring.<sup>[2]</sup>
- **Spectroscopic Impact:** This "steric inhibition of resonance" results in a more electron-deficient carbonyl carbon (deshielded in NMR) and a higher frequency C=O stretch in IR compared to planar analogs.<sup>[2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data is sourced from experimental characterization of the isolated intermediate during the synthesis of imidazo[1,2-a]pyridine derivatives <sup>[1]</sup>.

### <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

The proton spectrum is characterized by the distinct asymmetry of the alkyl groups and the highly deshielded aldehyde proton.[2]

Assignment	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Structural Insight
-CHO	10.61	Singlet (s)	1H	-	Highly deshielded due to anisotropy and reduced conjugation.
Ar-H (C4)	7.35	Triplet (t)	1H	~7.5	Para proton; couples with H3 and H5.[2]
Ar-H (C3/C5)	7.12, 7.09	Doublets (d)	2H	~7.5	Meta protons; chemically distinct due to Me vs Et asymmetry.[2]
-CH <sub>2</sub> - (Ethyl)	2.98	Quartet (q)	2H	~7.5	Methylene protons; deshielded by the ring current.[2]
Ar-CH <sub>3</sub>	2.60	Singlet (s)	3H	-	Ortho-methyl group.[2]
-CH <sub>3</sub> (Ethyl)	1.25	Triplet (t)	3H	~7.5	Terminal methyl of the ethyl chain.[2]

“

*Analyst Note: The aldehyde peak at 10.61 ppm is diagnostic. Typical benzaldehydes appear around 10.0 ppm.[2] The downfield shift to 10.61 ppm confirms the loss of conjugation (which typically shields the proton) and the influence of the ortho substituents' magnetic anisotropy.[2]*

## <sup>13</sup>C NMR Profile (Predicted/Derived)

While specific experimental <sup>13</sup>C lists are often proprietary, the shifts can be derived with high confidence from the structural analog 2,6-dimethylbenzaldehyde [2], adjusting for the ethyl substitution.[2]

- Carbonyl (C=O): ~193.4 ppm.[2] (Consistent with sterically hindered benzaldehydes).[2][3]
- Aromatic Ipso (C1): ~132-134 ppm.[2]
- Ortho Carbons (C2/C6): Distinct signals at ~141 ppm (C-Ethyl) and ~140 ppm (C-Methyl).[2]
- Alkyl Carbons:
  - Methylene (-CH<sub>2</sub>-): ~26-27 ppm.[2]
  - Ring Methyl (Ar-CH<sub>3</sub>): ~19-20 ppm.[2]
  - Terminal Methyl (-CH<sub>3</sub>): ~15-16 ppm.[2]

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbonyl stretch and the substitution pattern of the benzene ring.[2]

- C=O Stretching: 1690–1695 cm<sup>-1</sup>. [2]
  - Mechanism: [2][4] In planar benzaldehydes, conjugation lowers the bond order, appearing ~1700 cm<sup>-1</sup>. [2] However, electron-donating alkyl groups usually lower this further. [2] In

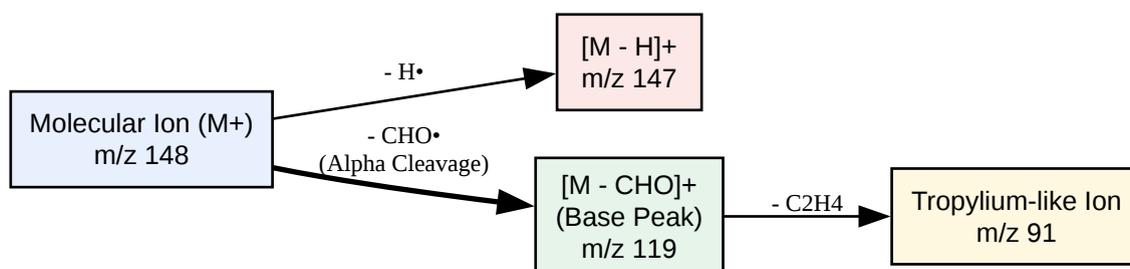
this case, the steric twist counteracts the donation, maintaining a higher frequency similar to aliphatic aldehydes.[2]

- C-H Stretching (Aldehyde): 2750 & 2850  $\text{cm}^{-1}$  (Fermi doublet).[2]
- C-H Bending (Aromatic): 800–750  $\text{cm}^{-1}$  (Consistent with 1,2,3-trisubstituted benzene ring patterns).[2]

## Mass Spectrometry (MS) Fragmentation

Molecular Ion ( $M^+$ ):  $m/z$  148[2]

The fragmentation pattern follows a standard "ortho-effect" pathway common in poly-alkylated aromatics.[2]



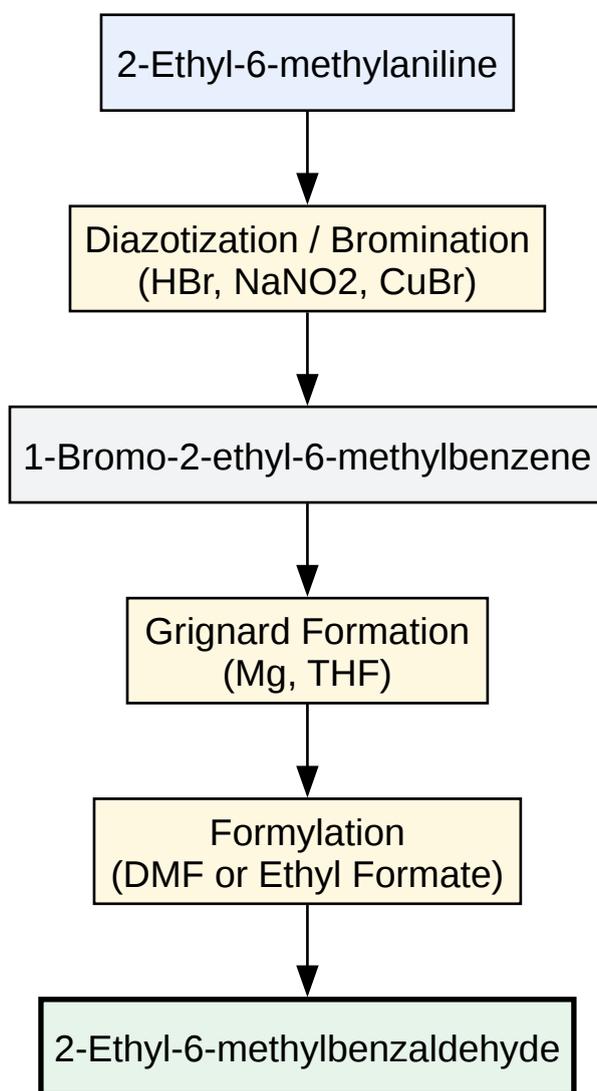
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Caption: Predicted EI-MS fragmentation pathway. The loss of the formyl radical ( $\text{CHO}[2]\bullet$ ) to form the stable carbocation at  $m/z$  119 is the dominant transition.[2]

## Synthesis & Quality Control

Understanding the synthesis is crucial for identifying impurities in the spectroscopic data.[2] The standard industrial route involves the oxidation of 2-ethyl-6-methylaniline or a Grignard reaction from the bromide.[2]

## Synthetic Workflow (Grignard Route)[2]



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Caption: Primary synthesis route. Residual bromide (Inter1) is a common impurity appearing at ~7.0-7.2 ppm in proton NMR.[2]

## Impurity Markers

When analyzing raw samples, look for these specific artifact peaks:

- 2-Ethyl-6-methylbenzyl alcohol: Result of over-reduction.[2] Look for a methylene singlet at ~4.75 ppm and loss of the aldehyde peak at 10.61 ppm [1].[2]
- Solvent Residuals: DMF (common formylation reagent) shows distinct singlets at 2.89 and 2.96 ppm.[2]

## References

- Google Patents. Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments. [2] US20080255358A1. [2][5] (Contains experimental 1H NMR data for Description 4).
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- PubChem. **2-Ethyl-6-methylbenzaldehyde** (Compound Summary). [2]

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## Sources

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